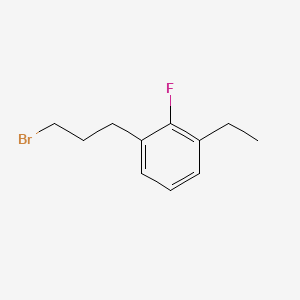
1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromopropyl group, an ethyl group, and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethyl-2-fluorobenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as increased thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.
Comparaison Avec Des Composés Similaires
1-Bromo-3-phenylpropane: Similar in structure but lacks the fluorine atom, which can significantly alter its reactivity and applications.
1-Bromo-3-chloropropane: Contains a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
3-Bromopropylbenzene: Lacks the ethyl group, which can affect its steric and electronic properties.
Uniqueness: 1-(3-Bromopropyl)-3-ethyl-2-fluorobenzene is unique due to the presence of both the ethyl and fluorine substituents on the benzene ring. These groups can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Formule moléculaire |
C11H14BrF |
|---|---|
Poids moléculaire |
245.13 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-3-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-2-9-5-3-6-10(11(9)13)7-4-8-12/h3,5-6H,2,4,7-8H2,1H3 |
Clé InChI |
REPIQZJKCUZABT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CCCBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


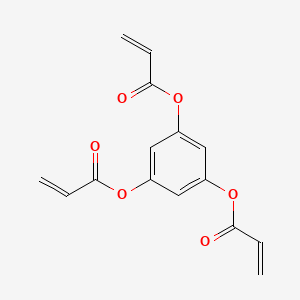
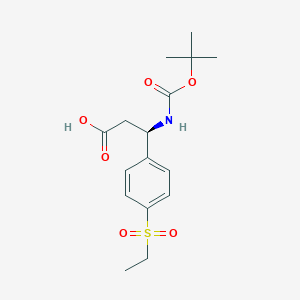
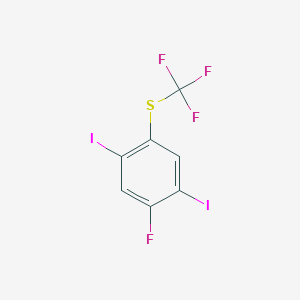

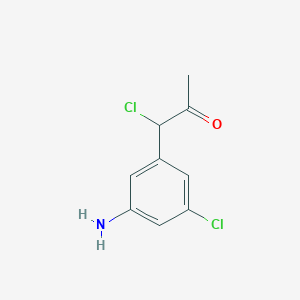
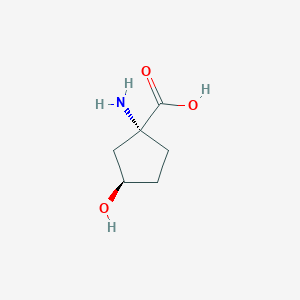
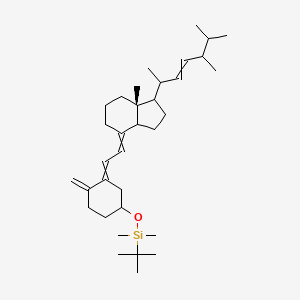
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)
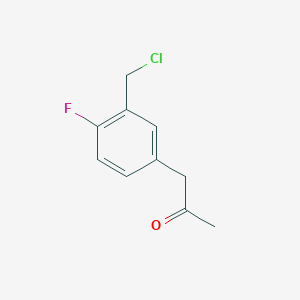

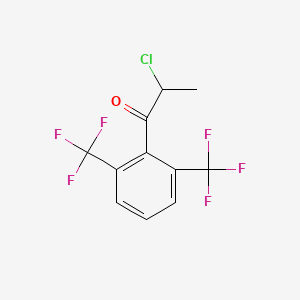
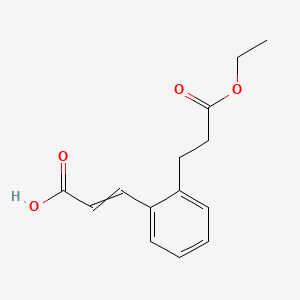
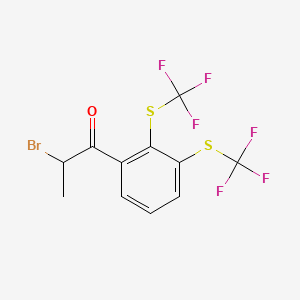
![2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid](/img/structure/B14052469.png)
